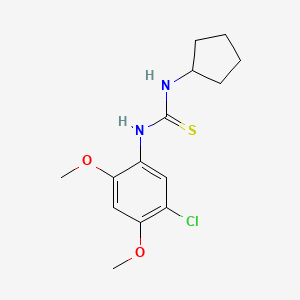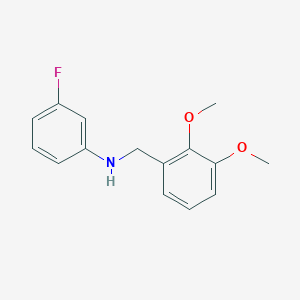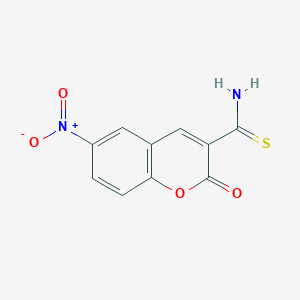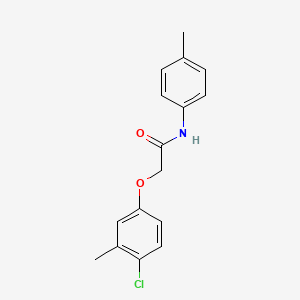
2-methoxy-6-(4-morpholinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-(4-morpholinylmethyl)phenol, also known as MMP, is a chemical compound that has been studied extensively for its potential therapeutic applications. MMP is a phenol derivative that has been shown to possess several unique properties, including anti-inflammatory and analgesic effects. In
Applications De Recherche Scientifique
2-methoxy-6-(4-morpholinylmethyl)phenol has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of conditions such as arthritis, neuropathic pain, and cancer. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have anti-tumor properties, making it a potential treatment for cancer.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-6-(4-morpholinylmethyl)phenol is not fully understood. However, it is believed that 2-methoxy-6-(4-morpholinylmethyl)phenol works by inhibiting the production of prostaglandins and other inflammatory mediators. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to activate the opioid receptors in the brain, which can lead to analgesic effects.
Biochemical and Physiological Effects:
2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have antioxidant properties, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-6-(4-morpholinylmethyl)phenol has several advantages for lab experiments. It has been shown to be relatively safe and non-toxic, making it a good candidate for further research. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have a low risk of drug interactions, which can make it easier to study in combination with other drugs. However, there are also limitations to using 2-methoxy-6-(4-morpholinylmethyl)phenol in lab experiments. The synthesis of 2-methoxy-6-(4-morpholinylmethyl)phenol is complex and requires specialized equipment and expertise. Additionally, there is limited information available on the long-term effects of 2-methoxy-6-(4-morpholinylmethyl)phenol.
Orientations Futures
There are several future directions for research on 2-methoxy-6-(4-morpholinylmethyl)phenol. One area of interest is the potential use of 2-methoxy-6-(4-morpholinylmethyl)phenol in the treatment of cancer. Additional research is needed to determine the effectiveness of 2-methoxy-6-(4-morpholinylmethyl)phenol in inhibiting tumor growth and whether it could be used in combination with other cancer treatments. Additionally, further research is needed to understand the exact mechanism of action of 2-methoxy-6-(4-morpholinylmethyl)phenol and to identify any potential side effects or limitations for its use. Finally, additional studies are needed to explore the potential use of 2-methoxy-6-(4-morpholinylmethyl)phenol in the treatment of other conditions, such as neuropathic pain and arthritis.
Méthodes De Synthèse
2-methoxy-6-(4-morpholinylmethyl)phenol can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with formaldehyde and morpholine. The resulting product is then subjected to a series of chemical reactions to produce 2-methoxy-6-(4-morpholinylmethyl)phenol. The synthesis of 2-methoxy-6-(4-morpholinylmethyl)phenol is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
2-methoxy-6-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-4-2-3-10(12(11)14)9-13-5-7-16-8-6-13/h2-4,14H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUITUPMQAHZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(morpholin-4-ylmethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)








![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)